molecular formula C14H12N2S B14454922 (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene CAS No. 72025-30-0

(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene

Cat. No.: B14454922
CAS No.: 72025-30-0
M. Wt: 240.33 g/mol
InChI Key: KMAQIIRAXPNFAA-UHFFFAOYSA-N
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Description

(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) and a sulfanyl group (S) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene typically involves the reaction of 3-ethenylphenyl thiol with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include:

    Temperature: Typically maintained at low temperatures (0-5°C) to prevent side reactions.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[(3-Methylphenyl)sulfanyl]-2-phenyldiazene
  • (E)-1-[(3-Chlorophenyl)sulfanyl]-2-phenyldiazene
  • (E)-1-[(3-Bromophenyl)sulfanyl]-2-phenyldiazene

Uniqueness

(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to its analogs

Properties

CAS No.

72025-30-0

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

(3-ethenylphenyl)sulfanyl-phenyldiazene

InChI

InChI=1S/C14H12N2S/c1-2-12-7-6-10-14(11-12)17-16-15-13-8-4-3-5-9-13/h2-11H,1H2

InChI Key

KMAQIIRAXPNFAA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)SN=NC2=CC=CC=C2

Origin of Product

United States

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